ETHYL ({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE
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Overview
Description
ETHYL ({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE is a complex organic compound that features a thiazole ring, a sulfonamide group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL ({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by sulfonamide formation and esterification reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification processes such as recrystallization, distillation, and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL ({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted thiazole or aromatic derivatives.
Scientific Research Applications
ETHYL ({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the thiazole and sulfonamide groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ETHYL ({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways to exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole and sulfonamide structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole moiety.
Uniqueness
ETHYL ({4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}CARBAMOYL)FORMATE is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ester group allows for further chemical modifications, enhancing its versatility in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5S2/c1-2-21-12(18)11(17)15-9-3-5-10(6-4-9)23(19,20)16-13-14-7-8-22-13/h3-8H,2H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQJENRYQTXIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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